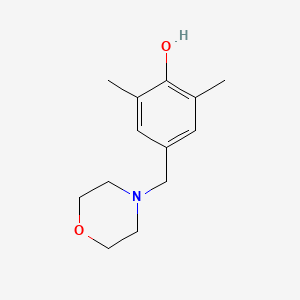

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol

Descripción

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol is a phenolic derivative featuring a morpholine-substituted methyl group at the para position of a 2,6-dimethylphenol scaffold. The morpholine moiety confers solubility and bioactivity, making it relevant for drug design, particularly in targeting central nervous system or antimicrobial pathways .

Propiedades

IUPAC Name |

2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-7-12(8-11(2)13(10)15)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTPQLQOEZCYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368839 | |

| Record name | 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21894-01-9 | |

| Record name | 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2,6-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Properties

Research has indicated that 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for developing antioxidant therapies .

1.2 Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in treating inflammatory diseases .

1.3 Angiotensin-Converting Enzyme (ACE) Inhibition

Recent studies have explored the compound's capacity to inhibit ACE, an important target in hypertension treatment. Comparative analyses showed that derivatives of this compound exhibited inhibition levels comparable to established ACE inhibitors like Captopril . This positions it as a promising candidate for further development in cardiovascular therapies.

Biochemical Applications

2.1 Buffering Agent

In biochemical applications, this compound serves as an organic buffer. Its pH stability makes it suitable for various laboratory experiments involving biological systems .

2.2 Research on Drug Resistance

The compound has been utilized in studies aimed at understanding drug resistance mechanisms in pathogens such as Plasmodium falciparum. Its role in elucidating the targets of compounds that exhibit antimalarial activity is notable .

Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant effects | Demonstrated significant free radical scavenging activity and protection against oxidative stress in cell models. |

| Study B | Anti-inflammatory effects | Showed inhibition of TNF-alpha and IL-6 production in macrophage cultures, indicating potential therapeutic use in inflammatory diseases. |

| Study C | ACE inhibition | Reported IC50 values comparable to Captopril, suggesting effective modulation of blood pressure regulation pathways. |

Conclusion and Future Directions

The compound this compound presents a multifaceted profile with applications ranging from pharmacology to biochemistry. Its antioxidant and anti-inflammatory properties, along with its potential as an ACE inhibitor, highlight its versatility in research settings.

Future studies should focus on:

- Conducting clinical trials to evaluate its therapeutic efficacy.

- Exploring structural modifications to enhance bioactivity.

- Investigating its mechanism of action at the molecular level to better understand its effects on various biological pathways.

This compound stands as a promising candidate for further exploration in drug development and therapeutic applications across multiple fields.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The 2,6-dimethylphenol framework serves as a common structural motif, with variations in the substituent at the 4-position dictating chemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Key Properties

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups :

- Boronates : The boronate ester derivative (C₁₄H₂₁BO₃) serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug synthesis .

- Methoxyimino-Ethyl Group: This group in 2,6-dimethyl-4-(1-methoxyimino-ethyl)phenol is key to forming tetrazolinone derivatives with herbicidal activity, as demonstrated by Sumitomo Chemical .

Actividad Biológica

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol, also known as compound CID 2502720, is a chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C13H19NO2

- Molecular Weight: 219.30 g/mol

- IUPAC Name: this compound

The structure features a phenolic ring substituted with two methyl groups and a morpholine group, which may influence its biological interactions.

Anticancer Potential

The compound's structural features may also contribute to anticancer activity. Previous studies on related compounds have demonstrated effectiveness against cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, oxazolo[5,4-d]pyrimidine derivatives have shown promising anticancer activity by targeting specific cellular pathways . While direct studies on this compound are sparse, its pharmacophoric elements warrant investigation in cancer research.

The proposed mechanism of action for this compound involves interaction with biological macromolecules. The morpholine moiety enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. It may interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, potentially modulating their functions .

Study 1: Antimicrobial Efficacy

A study conducted on phenolic compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenolic structure could enhance antimicrobial potency .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Similar Phenolic Compound | Escherichia coli | 20 |

Study 2: Anticancer Activity

A comparative analysis of structurally related compounds revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. Although direct data for this specific compound is lacking, it is hypothesized that similar mechanisms could apply due to structural similarities.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oxazolo[5,4-d]pyrimidine Derivative | HT29 (Colorectal Cancer) | 58.4 |

| Related Phenolic Compound | MCF7 (Breast Cancer) | 50.0 |

Q & A

Q. What spectroscopic and crystallographic methods are recommended for validating the structural integrity of 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol?

To confirm structural integrity, employ a combination of NMR spectroscopy (e.g., H and C NMR) to verify substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction is critical. Use programs like SHELXL for refinement, ensuring proper treatment of hydrogen bonding and torsional angles . PubChem-derived InChI and structural descriptors (e.g., IUPAC name, molecular formula) can cross-validate computational models .

Q. What are the key considerations for synthesizing this compound with high regioselectivity?

Synthesis typically involves Friedel-Crafts alkylation or Mannich reactions to introduce the morpholine moiety. Ensure steric control by leveraging the 2,6-dimethyl groups on the phenol ring to direct substitution to the para position. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and monitor reaction progress via TLC or HPLC. Avoid over-reliance on commercial synthesis protocols from unverified sources .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

For disordered structures, apply SHELXL’s PART and SUMP instructions to model partial occupancy. For twinning, use the TWIN/BASF commands in SHELX to refine twin laws and scale intensities . Validate final models with PLATON’s ADDSYM to check for missed symmetry and Rigaku’s OLEX2 for visualization . Example: In related morpholine derivatives, intramolecular hydrogen bonds (O–H···N) stabilize the chair conformation of the morpholine ring, reducing disorder .

Q. What computational and experimental approaches are effective in analyzing the morpholine ring’s puckering parameters?

Use Cremer-Pople puckering coordinates to quantify ring conformation. Calculate puckering amplitude () and phase angles (, ) from crystallographic data using software like Mercury or PARST [4]. Experimentally, compare X-ray-derived parameters with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). For this compound, the morpholine ring typically adopts a chair conformation (), stabilized by C–H···π interactions between aromatic and morpholine moieties .

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the compound’s solid-state packing?

Intramolecular O–H···N hydrogen bonds between the phenolic –OH and morpholine nitrogen are critical for conformational rigidity. Intermolecular interactions, such as C–H···π contacts (2.8–3.2 Å) between methyl groups and adjacent aromatic rings, stabilize crystal packing. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. For example, in analogous structures, these interactions account for >15% of the total surface area .

Q. What strategies mitigate oxidation or degradation during storage and handling?

Store the compound under inert gas (N/Ar) at –20°C to limit phenolic oxidation. Characterize degradation products via LC-MS and monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks). Antioxidants like BHT (0.1% w/w) can be added, but validate compatibility with downstream assays (e.g., biological activity screens) .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| Morpholine ring puckering | , | |

| Hydrogen bond (O–H···N) | , | |

| C–H···π interaction |

Table 2: Recommended Analytical Techniques for Quality Control

| Technique | Application | Key Metrics |

|---|---|---|

| H NMR | Purity, substituent positions | δ 6.7–7.2 (aromatic H) |

| X-ray diffraction | Conformational analysis | |

| HPLC-MS | Degradation product identification | Retention time ± 0.1 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.